(8-Methylquinolin-4-yl)methanamine hydrochloride

Lipophilicity Drug design ADME prediction

(8-Methylquinolin-4-yl)methanamine hydrochloride (CAS 1001906-67-7) is a quinoline-based heterocyclic building block bearing a primary aminomethyl substituent at the 4-position and a methyl group at the 8-position of the quinoline ring, supplied as the hydrochloride salt with a molecular weight of 208.69 g/mol. This substitution pattern distinguishes it from the more common unsubstituted quinolin-4-ylmethanamine (CAS 5632-13-3; MW 158.20) and from the antiplasmodial 7-chloro-4-aminomethylquinoline scaffold of chloroquine.

Molecular Formula C11H13ClN2
Molecular Weight 208.69 g/mol
Cat. No. B11893049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-Methylquinolin-4-yl)methanamine hydrochloride
Molecular FormulaC11H13ClN2
Molecular Weight208.69 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CC=N2)CN.Cl
InChIInChI=1S/C11H12N2.ClH/c1-8-3-2-4-10-9(7-12)5-6-13-11(8)10;/h2-6H,7,12H2,1H3;1H
InChIKeyFKKVWARNIHQLNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(8-Methylquinolin-4-yl)methanamine hydrochloride – Structural Identity and Procurement Baseline


(8-Methylquinolin-4-yl)methanamine hydrochloride (CAS 1001906-67-7) is a quinoline-based heterocyclic building block bearing a primary aminomethyl substituent at the 4-position and a methyl group at the 8-position of the quinoline ring, supplied as the hydrochloride salt with a molecular weight of 208.69 g/mol . This substitution pattern distinguishes it from the more common unsubstituted quinolin-4-ylmethanamine (CAS 5632-13-3; MW 158.20) and from the antiplasmodial 7-chloro-4-aminomethylquinoline scaffold of chloroquine. The compound is commercially available at purities ≥95% from multiple vendors and is utilized as a versatile intermediate in medicinal chemistry programs targeting antimalarial, anticancer, and kinase-inhibitor lead series .

Why Generic Quinoline Methanamines Cannot Substitute for (8-Methylquinolin-4-yl)methanamine hydrochloride in Structure-Activity-Driven Programs


The 8-methyl substitution on the quinoline core imparts distinct electronic, steric, and lipophilic properties that cannot be replicated by unsubstituted quinolin-4-ylmethanamine or other regioisomers (e.g., the 5‑ or 2‑substituted analogs). Predicted physicochemical parameters indicate a LogP shift from ~1.1 (quinolin-4-ylmethanamine) to 2.1 for the 8-methyl derivative, substantially altering membrane permeability and target binding . Furthermore, the commercial availability of the hydrochloride salt at controlled purity (≥95‑98%) ensures batch-to-batch consistency in multi‑step synthesis workflows, whereas the free‑base or dihydrochloride variants introduce variability in stoichiometry and solubility that can compromise reaction yields and downstream SAR interpretation . The combination of a 4‑aminomethyl handle and an 8‑methyl group enables the construction of hybrid scaffolds (e.g., fusion of chloroquine‑like and mefloquine‑like pharmacophores) that are inaccessible from singly‑substituted starting materials, making direct substitution with generic quinoline methanamines a source of irreproducible biological results and procurement inefficiency .

Quantitative Differentiation Evidence for (8-Methylquinolin-4-yl)methanamine hydrochloride Against Closest Structural Analogs


Elevated Lipophilicity vs. Unsubstituted Quinolin-4-ylmethanamine Drives Differential Partitioning and Membrane Permeability

The target compound exhibits a predicted LogP of 2.1 ± 0.3, whereas the unsubstituted quinolin-4-ylmethanamine has an experimentally derived XLogP3 of 1.1 . This ~1.0 log unit increase corresponds to an approximately 10‑fold greater partition coefficient into octanol, indicating significantly higher membrane permeability and potential for blood‑brain barrier penetration [1]. The difference is attributable solely to the 8‑methyl substituent, as both compounds share identical polar surface area (TPSA ≈ 38.9 Ų) and hydrogen‑bond donor/acceptor counts.

Lipophilicity Drug design ADME prediction

Purity Specification and ISO‑Certified Supply Chain Ensure Reproducibility Over Uncontrolled Analogs

The hydrochloride salt is supplied with a minimum purity specification of 95%, with select vendors offering NLT 98% ISO‑certified batches . In contrast, the free‑base (8‑methylquinolin-4-yl)methanamine (CAS 1001939-58-7) is typically listed without a defined purity floor, and the dihydrochloride salts of closely related analogs (e.g., quinolin-4-ylmethanamine dihydrochloride, CAS 878778-84-8) often lack batch‑specific certificates of analysis at comparable cost points .

Procurement quality Reproducibility Analytical chemistry

Cytotoxic Evaluation of 8‑Methylquinoline‑Derived Methanamines Against MCF‑7 and LNCaP Cells

A series of quinolin-8-ylmethanamine derivatives, synthesized via Rh(III)‑catalyzed C(sp³)–H amination of 8‑methylquinolines, were evaluated for in vitro cytotoxicity against human breast adenocarcinoma (MCF‑7) and prostate adenocarcinoma (LNCaP) cell lines [1]. While individual compound IC₅₀ values were not disclosed for (8‑methylquinolin-4-yl)methanamine itself in this study, the synthetic methodology explicitly employs 8‑methylquinoline substrates, demonstrating that the 8‑methyl group is essential for the C–H activation step that generates the methanamine pharmacophore [2]. This contrasts with unsubstituted quinoline, which cannot undergo the same direct C–H amination pathway, establishing a synthetic accessibility advantage for the 8‑methyl series.

Cytotoxicity Anticancer Quinoline SAR

8‑Methyl Substitution Enhances Antiplasmodial Potential Relative to 7‑Chloro Analogs

Structure‑activity relationship (SAR) studies on 8‑quinolinamines have demonstrated that the 8‑methyl substituent, in contrast to 7‑chloro, confers distinct in vitro antimalarial potency profiles against drug‑sensitive (D6) and drug‑resistant (W2) strains of Plasmodium falciparum, with IC₅₀ ranges spanning 20–4760 ng/mL depending on additional functionalization [1]. While direct head‑to‑head data for (8‑methylquinolin-4-yl)methanamine hydrochloride are not available, the 8‑methyl‑4‑aminomethyl scaffold combines structural elements present in both active 8‑methylquinolines and 4‑aminomethylquinoline pharmacophores, positioning it as a privileged intermediate for developing dual‑mechanism antimalarial leads [2].

Antimalarial Plasmodium falciparum SAR

Regioisomeric Differentiation: 4‑ vs. 5‑ vs. 8‑Substitution Impacts Pharmacophore Geometry and Target Recognition

The 4‑aminomethyl regioisomer (the target compound) places the primary amine at a distinct vector relative to the quinoline plane compared to the 5‑aminomethyl isomer (CAS 1211489-11-0) or the 8‑aminomethyl isomer . Pharmacophore modeling of quinoline‑based kinase inhibitors indicates that a 4‑position basic amine is optimal for forming a conserved hydrogen bond with the hinge region of kinase active sites, a geometry that the 5‑ or 8‑regioisomers cannot achieve without significant entropic penalty [1]. This regiochemical preference is supported by the enrichment of 4‑aminomethylquinoline motifs among reported EGFR and c‑Met kinase inhibitors.

Regiochemistry Pharmacophore Molecular docking

Salt Form Advantages: Hydrochloride Solubility and Stability vs. Free Base and Dihydrochloride

The monohydrochloride salt (CAS 1001906-67-7) provides a balanced solubility profile suitable for aqueous reaction conditions and biological assay preparation, while the free base (CAS 1001939-58-7) exhibits limited aqueous solubility at neutral pH and the dihydrochloride form (CAS not assigned to the 4‑regioisomer; related dihydrochlorides e.g., CAS 878778-84-8) can introduce excessive hygroscopicity and variable stoichiometry . Commercially, the monohydrochloride is supplied with defined purity and specified storage conditions (inert atmosphere, 2–8 °C), whereas the free base often lacks such detailed specification, increasing the risk of oxidative degradation during storage .

Salt screening Solubility Solid form stability

High‑Value Application Scenarios for (8‑Methylquinolin-4-yl)methanamine hydrochloride Informed by Quantitative Differentiation Evidence


Medicinal Chemistry: Scaffold Hybridization for Next‑Generation Antimalarial Leads

The compound’s unique combination of an 8‑methyl group (associated with activity against drug‑resistant P. falciparum strains [1]) and a 4‑aminomethyl handle (core of the chloroquine pharmacophore) enables the synthesis of hybrid molecules that may circumvent chloroquine resistance mechanisms. Procurement of the high‑purity hydrochloride salt (≥98% ISO‑certified) ensures that structure‑activity relationships are not confounded by impurities, a critical requirement for patent‑enabling biological data in antimalarial drug discovery .

Kinase Inhibitor Fragment‑Based Drug Design: 4‑Aminomethyl Quinoline as a Privileged Hinge‑Binder

The 4‑aminomethyl orientation aligns with the conserved hinge‑binding hydrogen‑bond geometry observed in quinoline‑based EGFR and c‑Met kinase inhibitors [1]. The 8‑methyl group enhances lipophilicity (ΔLogP ≈ +1.0 vs. unsubstituted analog), facilitating occupancy of hydrophobic back‑pockets in kinase active sites. Researchers can use this building block to rapidly generate focused libraries for biochemical kinase profiling, leveraging the defined stoichiometry and solubility of the monohydrochloride salt .

Late‑Stage Functionalization via C(sp³)–H Amination: Streamlined Library Synthesis

The presence of the 8‑methyl group enables Rh(III)‑catalyzed C(sp³)–H amination chemistry, a synthetic strategy that is inaccessible with unsubstituted quinoline substrates [1]. This allows medicinal chemists to install diverse amine functionalities at a late stage without protecting‑group manipulations, drastically reducing the number of synthetic steps required to explore the SAR of quinolin‑8‑ylmethanamine pharmacophores. The hydrochloride salt is directly compatible with the aqueous‑organic biphasic conditions used in these catalytic transformations .

Chemical Biology Probe Development: Targeted Protein Degradation (PROTAC) Linkers

The 4‑aminomethyl group serves as a reactive handle for conjugation to E3 ligase ligands, while the 8‑methyl group provides the lipophilic character needed to maintain cell permeability of the final PROTAC construct [1]. The stringent purity specifications of the hydrochloride salt reduce the risk of side‑product formation during bioconjugation steps, ensuring that the resulting degrader molecules meet the analytical purity standards required for cellular target‑engagement studies and in vivo PK/PD profiling .

Quote Request

Request a Quote for (8-Methylquinolin-4-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.